Home > Products > Screening Compounds P95840 > Posenacaftor sodium
Posenacaftor sodium - 2095064-06-3

Posenacaftor sodium

Catalog Number: EVT-8276031
CAS Number: 2095064-06-3
Molecular Formula: C27H26NNaO5
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Posenacaftor sodium is a novel compound currently under investigation for its potential therapeutic applications, particularly in the treatment of various diseases. It is classified as a small molecule drug, which typically refers to low molecular weight compounds that can easily enter cells and interact with biological targets.

Source

The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties. Research on Posenacaftor sodium has been primarily conducted in pharmaceutical laboratories, focusing on its efficacy and safety profiles.

Classification

Posenacaftor sodium belongs to the class of compounds known as sodium salts, which are often used to improve the solubility and bioavailability of drugs. Its specific classification within therapeutic areas is still being defined as clinical trials progress.

Synthesis Analysis

Methods

The synthesis of Posenacaftor sodium involves several key steps:

  1. Starting Materials: The initial phase typically uses readily available chemical precursors that undergo transformation through various organic reactions.
  2. Chemical Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and salt formation.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure the removal of impurities.

Technical Details

The synthesis process requires precise control of reaction conditions, including temperature, pH, and reaction time. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the progress of the synthesis and confirm the identity and purity of Posenacaftor sodium.

Molecular Structure Analysis

Structure

Posenacaftor sodium has a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structure can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data

  • Molecular Formula: The molecular formula provides insights into the number of atoms of each element present in the compound.
  • Molecular Weight: This value is critical for understanding dosage and pharmacokinetics.
Chemical Reactions Analysis

Reactions

Posenacaftor sodium can participate in various chemical reactions that may alter its structure or reactivity:

  1. Hydrolysis: This reaction can occur in aqueous environments, affecting stability.
  2. Oxidation-Reduction: Depending on the presence of oxidizing or reducing agents, the compound may undergo redox reactions.

Technical Details

The kinetics of these reactions are essential for determining the stability and shelf-life of Posenacaftor sodium in pharmaceutical formulations. Studies often focus on reaction rates under different conditions to optimize formulation strategies.

Mechanism of Action

Process

The mechanism by which Posenacaftor sodium exerts its effects involves interaction with specific biological targets within cells. This may include binding to receptors or enzymes that play critical roles in disease pathways.

Data

Research is ongoing to fully elucidate this mechanism, but preliminary studies suggest that it may modulate signaling pathways related to inflammation or cellular proliferation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Posenacaftor sodium typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits solubility in water and organic solvents, which is advantageous for formulation development.

Chemical Properties

  • Stability: The compound's stability under various conditions (light, heat, moisture) is crucial for its storage and handling.
  • pH Sensitivity: Understanding how pH affects solubility and stability can guide formulation strategies.
Applications

Scientific Uses

Posenacaftor sodium is being explored for its potential applications in treating conditions such as:

  • Inflammatory Diseases: Its ability to modulate immune responses makes it a candidate for therapies targeting chronic inflammation.
  • Cancer Treatment: Preliminary studies indicate potential efficacy in inhibiting tumor growth through specific pathways.

Research continues to explore these applications through preclinical and clinical trials, with an emphasis on understanding both efficacy and safety profiles.

Introduction to CFTR Biology and the Role of Posenacaftor Sodium in Cystic Fibrosis Therapeutics

Cystic Fibrosis: Molecular Pathogenesis of Cystic Fibrosis Transmembrane Conductance Regulator Dysfunction

Cystic fibrosis is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator gene located on chromosome 7q31.2. This gene encodes a 1,480-amino acid glycoprotein that functions as a cyclic adenosine monophosphate-dependent anion channel regulating chloride and bicarbonate transport across epithelial membranes. The Cystic Fibrosis Transmembrane Conductance Regulator protein exhibits a quintessential domain architecture: two transmembrane domains forming the ion conduction pore, two nucleotide-binding domains that hydrolyze adenosine triphosphate, and a unique regulatory domain requiring protein kinase A phosphorylation for channel activation [2] [3].

Over 2,000 Cystic Fibrosis Transmembrane Conductance Regulator variants have been cataloged, with approximately 352 confirmed as disease-causing. These mutations are classified into seven categories based on their pathobiological mechanisms:

  • Class I: Defective protein synthesis (nonsense/mutations)
  • Class II: Impaired trafficking/folding (e.g., F508 deletion)
  • Class III: Gating defects (e.g., G551D)
  • Class IV: Reduced conductance
  • Class V: Splicing defects reducing protein quantity
  • Class VI: Accelerated degradation
  • Class VII: Absent messenger ribonucleic acid synthesis [2] [6]

The F508 deletion mutation (deletion of phenylalanine at position 508), present in approximately 85% of cystic fibrosis patients, constitutes a class II defect. This mutation disrupts Nucleotide-Binding Domain 1 folding, triggering endoplasmic reticulum-associated degradation and defective channel gating. Consequently, less than 1% of F508 deletion-Cystic Fibrosis Transmembrane Conductance Regulator reaches the plasma membrane compared to wild-type protein, resulting in deficient epithelial ion transport, mucus dehydration, and chronic pulmonary complications [3] [4].

Table 1: Classification of Major Cystic Fibrosis Transmembrane Conductance Regulator Mutations

ClassMolecular ConsequenceRepresentative MutationsProtein Expression
IPremature termination codonsG542X, R553XAbsent
IIMisfolding/trafficking defectF508 deletion, N1303K<1% plasma membrane
IIIImpaired channel gatingG551D, G1244EPresent but non-functional
IVReduced chloride conductanceR117H, R334WPartially functional
VAlternative splicing defects2789+5G→AReduced

Evolution of Cystic Fibrosis Transmembrane Conductance Regulator Modulators: From Symptomatic Care to Targeted Correction

Historically, cystic fibrosis management focused on symptomatic interventions: mucolytics (dornase alfa), hypertonic saline for airway clearance, pancreatic enzyme replacement, and antibiotics for pulmonary infections. The cloning of the Cystic Fibrosis Transmembrane Conductance Regulator gene in 1989 enabled molecular therapeutics development, leading to high-throughput screening platforms for identifying Cystic Fibrosis Transmembrane Conductance Regulator modulators [2] [6].

Cystic Fibrosis Transmembrane Conductance Regulator modulators are classified pharmacologically by their mechanisms:

  • Potentiators: Enhance channel open probability (e.g., ivacaftor for class III mutations)
  • Correctors: Improve folding/trafficking of mutant protein (e.g., lumacaftor, tezacaftor)
  • Amplifiers: Increase Cystic Fibrosis Transmembrane Conductance Regulator messenger ribonucleic acid translation (e.g., nesolicaftor)
  • Read-through agents: Suppress premature termination codons (e.g., ataluren)
  • Stabilizers: Reduce plasma membrane turnover [3] [6]

Ivacaftor (2012) marked the first approved potentiator, demonstrating 10.6% absolute improvement in forced expiratory volume for G551D patients. Correctors like lumacaftor and tezacaftor provided partial rescue for F508 deletion homozygotes, but with limited efficacy (3-4% forced expiratory volume increase). The breakthrough came with triple combinations: elexacaftor/tezacaftor/ivacaftor (2019) elevated forced expiratory volume by 14.3% in F508 deletion heterozygotes by simultaneously addressing folding (dual correctors) and gating (potentiator) defects [6] [8].

Table 2: Evolution of Cystic Fibrosis Transmembrane Conductance Regulator Modulator Therapies

Therapeutic EraApproachKey AgentsTargeted MutationsClinical Impact
Pre-2012Symptomatic managementDornase alfa, antibioticsN/ASlowed decline
2012-2015MonotherapyIvacaftorClass III/IV10.6% forced expiratory volume increase
2015-2019Dual combinationsLumacaftor/ivacaftorF508 deletion homozygous2.6-4.0% forced expiratory volume increase
2019-presentTriple combinationsElexacaftor/tezacaftor/ivacaftorF508 deletion heterozygous14.3% forced expiratory volume increase
In developmentAmplifiers + correctorsNesolicaftor + posenacaftorF508 deletion with inflammationSynergistic functional rescue

Posenacaftor Sodium: Classification as a Corrector in Cystic Fibrosis Transmembrane Conductance Regulator Pharmacotherapy

Posenacaftor sodium (chemical name: sodium 2-[(2R)-2-[4-(7-ethoxy-6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanoate], synonym: PTI-801 sodium) is a second-generation cystic fibrosis transmembrane conductance regulator corrector developed by Proteostasis Therapeutics. With molecular formula C₂₇H₂₆NNaO₅ and molecular weight 467.49 g/mol, it specifically targets class II folding/trafficking defects [1] [7].

Mechanistic Characterization: Biochemical and functional studies demonstrate posenacaftor rescues F508 deletion-Cystic Fibrosis Transmembrane Conductance Regulator via:

  • Binding the first transmembrane domain-Transmembrane Helix 8 interface, stabilizing the Nucleotide-Binding Domain 1-Transmembrane Domain 1 assembly
  • Enhancing endoplasmic reticulum export efficiency, increasing plasma membrane density by 3.5-fold versus untreated controls
  • Restoring chloride conductance to 15-20% of wild-type levels when combined with type I correctors (tezacaftor/VX-661) [4]

Posenacaftor shares mechanistic overlap with VX-445 (elexacaftor), evidenced by:

  • Non-additive correction in genetic revertants (p.Val510Asp, p.Arg1070Trp)
  • Competitive binding at the Transmembrane Helix 8 groove
  • Partial restoration of conformational stability (half-life: 4.2h vs. wild-type 12.8h) [4]

Table 3: Biochemical Properties and Functional Synergy of Posenacaftor Sodium

PropertyPosenacaftor SodiumSynergistic CombinationsFunctional Outcome
Molecular targetTransmembrane Domain 1-Transmembrane Helix 8 interfaceType I correctors (VX-661)Trafficking rescue
Messenger ribonucleic acid effectNoneAmplifiers (nesolicaftor)Enhanced expression + correction
F508 deletion rescue level~5% wild-typeDual corrector regimens20-25% wild-type function
Thermal stability restorationPartial (t₁/₂=4.2h)VX-445 combinationsNon-additive (shared target)

The stereospecific R-enantiomer (R-posenacaftor sodium, HY-109187B) exhibits superior corrective activity compared to the S-configuration, attributed to optimized binding pocket occupancy. When combined with nesolicaftor (amplifier) and dirocaftor (potentiator), posenacaftor demonstrates synergistic rescue—triple therapy elevates chloride transport to 35-40% of wild-type in human bronchial epithelia, surpassing dual modulator efficacy [5] [7] [8]. This positions posenacaftor as a viable component in next-generation corrector combinations targeting residual F508 deletion defects unaddressed by current regimens.

Properties

CAS Number

2095064-06-3

Product Name

Posenacaftor sodium

IUPAC Name

sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate

Molecular Formula

C27H26NNaO5

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1/t17-;/m1./s1

InChI Key

FIMNRWQYZVDFTK-UNTBIKODSA-M

SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]

Isomeric SMILES

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.